3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a thiadiazole group, and a fluorophenyl group, all of which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiadiazole, and fluorophenyl groups would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The benzamide and thiadiazole groups might be sites of reactivity. Additionally, the fluorine atom in the fluorophenyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .Scientific Research Applications
Antiviral Applications
1,3,4-thiadiazole derivatives have shown promise in antiviral research. Tatar et al. (2021) synthesized a series of L-methionine-based 1,3,4-thiadiazole derivatives displaying activity against influenza A virus, highlighting the potential of these compounds in designing novel influenza A virus inhibitors (Tatar et al., 2021).
Antimicrobial and Antifungal Activities
Research into 1,3,4-thiadiazole derivatives has also uncovered their significant antimicrobial and antifungal potentials. Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Research
The anticancer properties of 1,3,4-thiadiazole derivatives have been explored, with some compounds showing promising activity against various human cancer cell lines. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity in vitro, particularly against SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines (Tiwari et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-12-5-2-4-11(8-12)14(22)19-15-20-21-16(24-15)23-9-10-3-1-6-13(18)7-10/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQIGRPDWPJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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